(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a tetrahydroxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiazolidine ring through a cyclization reaction between a cysteine derivative and an aldehyde. The tetrahydroxybutyl side chain is introduced via a series of protection and deprotection steps to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of flow microreactor systems to enhance reaction efficiency and yield. Flow microreactors allow for better control over reaction conditions, leading to more consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the thiazolidine ring or the tetrahydroxybutyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.
Mechanism of Action
The mechanism of action of (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid include other thiazolidine derivatives and compounds with similar functional groups. Examples include:
- Thiazolidine-2,4-dicarboxylic acid
- 2-Thiazolidinethione
- 4-Thiazolidinone
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the tetrahydroxybutyl side chain
Properties
IUPAC Name |
(4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4-,5+,6-,7?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-VOJFLOGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@H]([C@@H]([C@H](CO)O)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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